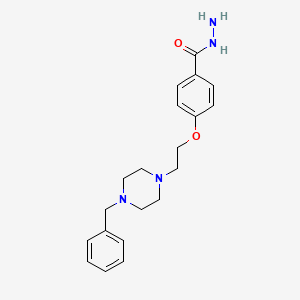
N-(4-bromobenzyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)hydroxylamine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
N-(4-bromobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols to ensure efficient and scalable synthesis. For example, the bromination of benzylic compounds using N-bromosuccinimide (NBS) activated by a compact fluorescent lamp (CFL) in a flow reactor design has been reported .
化学反応の分析
Types of Reactions
N-(4-bromobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce various substituted benzyl derivatives .
科学的研究の応用
N-(4-bromobenzyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(4-bromobenzyl)hydroxylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxylamine moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification .
類似化合物との比較
Similar Compounds
Benzyl bromide: Similar in structure but lacks the hydroxylamine group.
4-bromobenzyl bromide: Contains a bromine atom on the benzyl group but does not have the hydroxylamine moiety.
N-(4-bromo-benzyl)-amine: Similar but with an amine group instead of hydroxylamine .
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4,9-10H,5H2 |
InChIキー |
NBOKTCZENAQVDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)
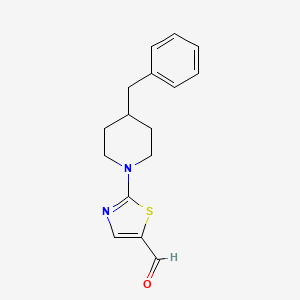
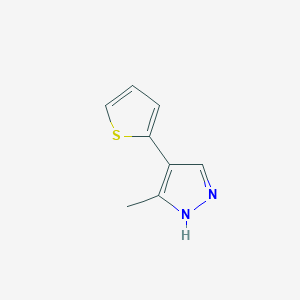

![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)
![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)
![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)
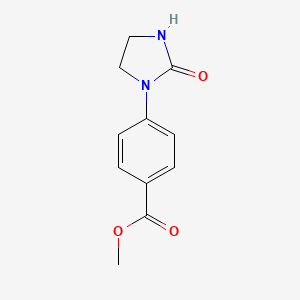
![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)
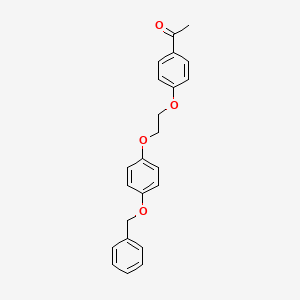

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)
